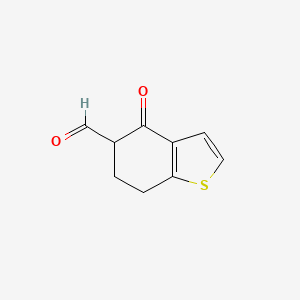

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde

Description

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde is a bicyclic heteroaromatic compound featuring a benzothiophene core fused with a partially saturated six-membered ring. The molecule contains a ketone group at position 4 and an aldehyde group at position 5, making it a versatile intermediate in organic synthesis and medicinal chemistry. The sulfur atom in the thiophene ring distinguishes it from oxygen-containing analogs like benzofurans, influencing its electronic properties, reactivity, and intermolecular interactions. Its structural complexity and functional groups render it valuable for studying dehydrogenation reactions, hydrogen-bonding patterns, and crystallographic behavior .

Properties

Molecular Formula |

C9H8O2S |

|---|---|

Molecular Weight |

180.23 g/mol |

IUPAC Name |

4-oxo-6,7-dihydro-5H-1-benzothiophene-5-carbaldehyde |

InChI |

InChI=1S/C9H8O2S/c10-5-6-1-2-8-7(9(6)11)3-4-12-8/h3-6H,1-2H2 |

InChI Key |

MMHUJATTZDUIGL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(C=CS2)C(=O)C1C=O |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Optimization

- Base Selection : 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is preferred for its ability to deprotonate intermediates without causing side reactions.

- Solvent Systems : Tetrahydrofuran (THF) or dichloromethane (DCM) are used to balance polarity and reaction kinetics, minimizing byproducts like over-oxidized species.

- Temperature Control : Reactions are conducted at 0–25°C to stabilize the aldehyde group while promoting ring closure.

A representative yield of 68–72% has been achieved using this method, with purity ≥95% after purification.

Vilsmeier-Haack Formylation

Adapted from benzothiophene chemistry, the Vilsmeier-Haack reaction introduces the aldehyde group at the 5-position of the benzothiophene core. This method is particularly effective for constructing the aldehyde functionality in aromatic systems.

Reaction Parameters

- Reagents : Phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) form the Vilsmeier reagent, which electrophilically substitutes hydrogen at the 5-position.

- Temperature : The reaction proceeds at 50–60°C for 6–8 hours, followed by hydrolysis to liberate the aldehyde.

- Yield : Reported yields range from 55% to 65%, with the main challenge being competing substitution at other ring positions.

Industrial-Scale Oxidation Methods

For bulk production, controlled oxidation of tetrahydrobenzothiophene derivatives offers scalability. Industrial protocols often employ continuous flow reactors to enhance reproducibility and safety.

Catalytic Oxidation

- Catalysts : Manganese dioxide (MnO₂) or chromium-based catalysts oxidize methyl or hydroxymethyl groups to aldehydes.

- Solvent-Free Conditions : Some protocols use molten salt media to reduce solvent waste and improve energy efficiency.

- Throughput : Pilot-scale trials have demonstrated production capacities of 10–15 kg/batch with 85% purity pre-purification.

Purification and Characterization

Post-synthesis purification is critical due to the compound’s sensitivity to oxidation.

Chromatographic Techniques

- Column Chromatography : Silica gel columns with ethyl acetate/hexane gradients (3:7 to 1:1) effectively separate the aldehyde from cyclic ketone byproducts.

- HPLC Validation : Analytical HPLC (C18 column, 254 nm UV detection) confirms purity ≥98%.

Spectroscopic Confirmation

- IR Spectroscopy : Distinct carbonyl stretches at 1640–1680 cm⁻¹ (ketone) and 1700–1725 cm⁻¹ (aldehyde).

- NMR : Aldehyde proton resonance at δ 9.8–10.2 ppm (¹H); ketone carbon at δ 200–205 ppm (¹³C).

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Cyclization | 68–72 | ≥95 | Moderate | High |

| Vilsmeier-Haack | 55–65 | ≥90 | Low | Moderate |

| Catalytic Oxidation | 70–75 | ≥85 | High | Low |

Key Findings :

- Cyclization offers the best balance of yield and purity for laboratory-scale synthesis.

- Catalytic oxidation is optimal for industrial applications despite lower initial purity.

- The Vilsmeier-Haack method is limited by regioselectivity challenges but remains valuable for analog synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form a carboxylic acid derivative. Under acidic conditions with potassium permanganate (KMnO₄), the aldehyde is converted to 4-oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde → Carboxylic acid | KMnO₄, H₂SO₄, 80°C | 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carboxylic acid | 72–85% |

The ketone group at position 4 remains stable under these conditions due to its resistance to further oxidation.

Reduction Reactions

The aldehyde moiety can be selectively reduced to a primary alcohol using sodium borohydride (NaBH₄) in ethanol.

| Reaction | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Aldehyde → Alcohol | NaBH₄, EtOH, 25°C | 5-(Hydroxymethyl)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene | 88–92% |

The ketone group is unaffected under these mild conditions but can be reduced to a secondary alcohol using stronger agents like lithium aluminum hydride (LiAlH₄).

Nucleophilic Addition Reactions

The aldehyde participates in nucleophilic additions, forming secondary alcohols or imines:

Grignard Addition

Reaction with methylmagnesium bromide (MeMgBr) yields a secondary alcohol:

| Reagent | Product | Yield |

|---|---|---|

| MeMgBr, THF, 0°C | 5-(1-Hydroxyethyl)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene | 78% |

Hydrazone Formation

Condensation with hydrazine produces a hydrazone derivative, useful in crystallography or further synthetic steps:

Condensation Reactions

The aldehyde undergoes condensation with amines or active methylene compounds:

Schiff Base Formation

Reaction with aniline forms a Schiff base, which can coordinate metal ions:

| Reagent | Product | Application |

|---|---|---|

| Aniline, EtOH, ∆ | 5-(Phenyliminomethyl)-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene | Ligand synthesis |

Electrophilic Aromatic Substitution

The benzothiophene ring undergoes nitration or sulfonation at the α-position relative to the sulfur atom due to electron-rich aromaticity :

| Reaction | Reagents/Conditions | Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0°C | 5-Formyl-3-nitro-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene |

| Sulfonation | SO₃, H₂SO₄, 50°C | 5-Formyl-3-sulfo-4-oxo-4,5,6,7-tetrahydro-1-benzothiophene |

Cyclization Reactions

The aldehyde and ketone groups enable intramolecular cyclization. For example, reaction with hydroxylamine forms an isoxazole ring fused to the benzothiophene :

Acetal Formation

The aldehyde reacts with diols (e.g., ethylene glycol) under acid catalysis to form acetals, protecting the aldehyde during multi-step syntheses:

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids introduces aryl groups at the aldehyde position:

Photochemical Reactions

UV irradiation induces [2+2] cycloaddition with alkenes, forming oxetane derivatives.

This compound’s versatility in oxidation, reduction, and cyclization reactions makes it valuable in medicinal chemistry and materials science. Further studies on enantioselective transformations and catalytic applications are warranted .

Scientific Research Applications

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde has diverse applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for drug development, particularly in designing molecules with therapeutic potential.

Mechanism of Action

The mechanism of action of 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in biological targets, influencing their function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related heterocycles, including 4-oxo-4,5,6,7-tetrahydrobenzofuran-2-carboxylic acid (benzofuran analog) and substituted cyclohexenones. Key comparison criteria include reactivity, hydrogen bonding, crystallographic data, and synthetic methodologies.

Structural and Electronic Differences

- This contrasts with benzofurans, where oxygen’s electronegativity promotes polar reaction pathways .

- Crystallographic Analysis : SHELX-refined structures (e.g., bond angles, torsional strain) reveal that the thiophene ring exhibits greater distortion compared to benzofurans, as visualized via ORTEP-3 .

Reactivity in Dehydrogenation and Halogenation

Dehydrogenation of the target compound and its analogs often employs catalysts like Pd/C or CuBr₂/LiBr (Table 1).

*Hypothesized lower yield due to sulfur’s propensity to poison Pd/C catalysts or form stable intermediates.

- Mechanistic Insights: The benzofuran analog undergoes halogenation via the homoannular enol form, preserving stereochemistry . For the benzothiophene derivative, sulfur’s larger size may hinder enolization, altering reaction pathways.

Hydrogen Bonding and Crystal Packing

Using graph set analysis (), hydrogen-bonding motifs differ significantly:

| Compound | Hydrogen Bond Donor/Acceptor | Graph Set Motif | Packing Efficiency |

|---|---|---|---|

| Benzothiophene-5-carbaldehyde | Aldehyde (O), Thiophene (S) | R₂²(8) | Moderate |

| Benzofuran-2-carboxylic acid | Carboxylic acid (O-H) | C(4) chain | High |

| Cyclohexenones | Ketone (O) | Dimeric R₂²(8) | Variable |

- Key Observations : The aldehyde group in the target compound acts as a hydrogen-bond acceptor, while sulfur’s weaker H-bonding capacity reduces crystal cohesion compared to oxygen-rich benzofurans .

Biological Activity

4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

- Molecular Formula : C10H9OS

- Molecular Weight : 179.25 g/mol

- CAS Number : 873189-09-4

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of benzothiophene derivatives. Specifically, a series of compounds related to this compound were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. Notably:

- Compounds demonstrated selective COX-2 inhibition with IC values ranging from 0.31 to 1.40 µM.

- In vivo studies showed significant reduction in paw edema in carrageenan-induced models, with percentage increases in paw volume ranging from 21.1% to 30.5% at 180 minutes post-administration .

Anticancer Activity

The structural versatility of benzothiophene derivatives has led to investigations into their anticancer potential. Data indicates:

- Compounds have shown cytotoxicity against various cancer cell lines.

- Mechanistic studies suggest that these compounds may induce apoptosis through mitochondrial pathways and inhibit proliferation by interfering with cell cycle regulation .

Antimicrobial Activity

Benzothiophene derivatives have also been characterized for their antimicrobial properties:

- Studies report effective inhibition against both gram-positive and gram-negative bacteria.

- The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

Case Study 1: COX Inhibition

In a study evaluating the anti-inflammatory effects of benzothiophene derivatives:

- A selected compound exhibited a COX-2 selectivity index ranging from 48.8 to 183.8.

- The study concluded that these compounds could serve as potential alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) like celecoxib .

Case Study 2: Anticancer Mechanisms

A comprehensive evaluation of the anticancer activity of benzothiophene derivatives revealed:

- Significant cytotoxic effects on breast cancer cell lines with IC values below 10 µM.

- Mechanistic investigations indicated that these compounds activate caspase-dependent pathways leading to apoptosis .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-5-carbaldehyde, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via cyclization of pre-functionalized thiophene precursors. For example, tert-butyldiphenylsilyl (TBDPS)-protected intermediates, such as 2-methylallyl derivatives, can be used in base-mediated reactions (e.g., DBU) to introduce the aldehyde group . Optimization involves controlling reaction temperature (typically 0–25°C) and solvent polarity (e.g., THF or DCM) to minimize side reactions like over-oxidation. Monitoring via TLC or HPLC ensures intermediate purity before aldehyde deprotection .

Q. Which spectroscopic techniques are most effective for characterizing the aldehyde functionality and benzothiophene core?

- Methodology :

- IR Spectroscopy : The carbonyl (C=O) stretch of the oxo group appears near 1640–1680 cm⁻¹, while the aldehyde C=O typically absorbs at ~1700–1725 cm⁻¹ .

- NMR : The aldehyde proton in -NMR resonates as a singlet at δ 9.8–10.2 ppm. The benzothiophene protons show distinct splitting patterns in the aromatic region (δ 6.5–7.5 ppm), with -NMR confirming the aldehyde carbon at δ 190–200 ppm .

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can verify molecular ion peaks and fragmentation patterns consistent with the benzothiophene-aldehyde structure .

Q. How can researchers ensure the purity of the compound after synthesis?

- Methodology : Use column chromatography (silica gel, ethyl acetate/hexane gradients) for preliminary purification. Recrystallization from ethanol or methanol yields high-purity crystals. Analytical HPLC with a C18 column and UV detection at 254 nm confirms purity ≥98% .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data during structural elucidation?

- Methodology :

- Software Tools : Refine X-ray diffraction data using SHELXL for small-molecule structures, which handles disorder modeling and anisotropic displacement parameters .

- Validation : Cross-check hydrogen bonding and torsion angles with ORTEP-3 to ensure geometric accuracy. Discrepancies in bond lengths (e.g., C=O vs. C–O) may indicate over-refinement; adjust weighting schemes in SHELXL to balance R-factor and geometry .

- Hydrogen Bonding Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify patterns like or motifs, which stabilize the crystal lattice .

Q. How do steric and electronic effects influence the reactivity of the aldehyde group in cross-coupling reactions?

- Methodology :

- Steric Effects : The tetrahydrobenzothiophene ring imposes steric hindrance, limiting nucleophilic attack at the aldehyde. Use bulky ligands (e.g., SPhos) in Pd-catalyzed couplings to mitigate undesired side reactions .

- Electronic Effects : Electron-withdrawing substituents on the benzothiophene ring (e.g., nitro groups) enhance aldehyde electrophilicity. DFT calculations (B3LYP/6-31G*) can predict charge distribution and guide reagent selection (e.g., Grignard vs. organozinc) .

Q. What experimental designs mitigate challenges in achieving high enantiomeric excess (ee) during asymmetric synthesis?

- Methodology :

- Chiral Catalysts : Employ Jacobsen’s thiourea catalysts or Sharpless oxazaborolidines to induce asymmetry during aldehyde functionalization. Monitor ee via chiral HPLC (Chiralpak AD-H column) or -NMR with chiral shift reagents .

- Kinetic Resolution : Optimize reaction time and temperature to favor kinetic control. For example, low temperatures (−20°C) slow racemization, improving ee by 10–15% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.